3-Hydroxy-3-methylpentanoic acid

Description

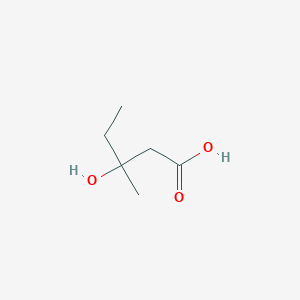

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-6(2,9)4-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGHVPSZIWXTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933847 | |

| Record name | 3-Hydroxy-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150-96-9 | |

| Record name | 3-Hydroxy-3-methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 3-hydroxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-3-methylvaleric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling 3-Hydroxy-3-methylpentanoic Acid: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylpentanoic acid, a branched-chain hydroxy fatty acid, has garnered interest in various scientific disciplines due to its presence in natural sources and its potential role in metabolic pathways. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, offering detailed experimental protocols and quantitative data. Furthermore, it delves into its putative biological roles, drawing connections to related metabolic disorders and pathways, and visualizes these complex relationships through signaling pathway diagrams.

Discovery and Natural Occurrence

While the definitive first discovery of this compound is not prominently documented in readily available literature, its synthesis and the study of related compounds were underway by the mid-20th century. A notable early example is a 1957 patent detailing the synthesis of the related compound, 3,5-dihydroxy-3-methylpentanoic acid, which points to research activity in this area.[1] The compound is a known natural product, found in various fruits and food products, suggesting its involvement in biological processes.

Synthesis of this compound

The chemical synthesis of this compound can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired stereochemistry and scale of production. Two prominent methods are the Reformatsky reaction and stereoselective aldol reactions.

Synthesis via Reformatsky-type Reaction

A plausible synthetic route, adapted from the synthesis of a similar compound, involves a Reformatsky-type reaction.[1] This method utilizes the reaction of an α-haloester with a ketone in the presence of zinc metal.

Experimental Protocol:

-

Step 1: Formation of the Organozinc Reagent. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add activated zinc turnings. A solution of ethyl bromoacetate in anhydrous diethyl ether is then added dropwise to initiate the formation of the Reformatsky reagent.

-

Step 2: Reaction with Ketone. A solution of butan-2-one in anhydrous diethyl ether is added dropwise to the freshly prepared organozinc reagent at a controlled temperature. The reaction mixture is then refluxed for a specified period to ensure complete reaction.

-

Step 3: Work-up and Hydrolysis. The reaction is quenched by the slow addition of dilute sulfuric acid with vigorous stirring. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Step 4: Saponification. The resulting ester is then saponified by refluxing with a solution of sodium hydroxide in methanol/water.

-

Step 5: Isolation of the Acid. After cooling, the methanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with hydrochloric acid and extracted with diethyl ether. The combined ether extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.

Quantitative Data:

| Parameter | Value |

| Starting Materials | Butan-2-one, Ethyl bromoacetate, Zinc |

| Solvent | Diethyl ether |

| Reaction Temperature | Reflux |

| Typical Yield | Varies based on specific conditions |

| Purity | Achievable to >95% after purification |

Stereoselective Synthesis via Aldol Reaction

For the synthesis of specific stereoisomers, a stereoselective aldol reaction using a chiral auxiliary is a powerful method. The following protocol is adapted from the synthesis of a structurally similar compound, (R)-3-hydroxy-4-methylpentanoic acid.[2]

Experimental Protocol:

-

Step 1: Preparation of the Chiral Auxiliary Enolate. A solution of a chiral auxiliary, such as (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA), in anhydrous tetrahydrofuran (THF) is treated with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate the corresponding enolate.

-

Step 2: Aldol Addition. The aldehyde, in this case, propanal, is then added to the enolate solution at a very low temperature (e.g., -128 °C) to induce a highly stereoselective aldol addition.

-

Step 3: Work-up. The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

Step 4: Cleavage of the Chiral Auxiliary. The chiral auxiliary is cleaved from the aldol adduct by hydrolysis with a base such as potassium hydroxide in methanol/water.

-

Step 5: Isolation and Purification. After acidification, the product is extracted with an organic solvent, dried, and concentrated. Purification by chromatography yields the enantiomerically enriched this compound.

Quantitative Data:

| Parameter | Value |

| Chiral Auxiliary | (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA) |

| Base | Lithium diisopropylamide (LDA) |

| Reaction Temperature | -78 °C to -128 °C |

| Typical Yield | 61-78%[2] |

| Enantiomeric Excess | 86-92% ee[2] |

Biological Significance and Putative Signaling Pathways

While direct signaling pathways involving this compound are not yet fully elucidated, its structural similarity to key metabolic intermediates suggests a potential role in cellular metabolism.

Connection to Isoleucine Metabolism

Evidence suggests a link between branched-chain amino acid metabolism and compounds structurally related to this compound. For instance, 2-hydroxy-3-methylpentanoic acid is a known metabolite in the L-isoleucine metabolic pathway.[3] This compound is found in elevated levels in individuals with Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[3] This suggests that this compound could potentially be an intermediate or a byproduct of similar metabolic processes.

Caption: Putative involvement of a related compound in isoleucine metabolism.

Potential Role in Fatty Acid Metabolism

The structural characteristics of this compound, being a hydroxy fatty acid, point towards a possible role in fatty acid metabolism. Urinary excretion of various 3-hydroxydicarboxylic acids is observed to increase in conditions of enhanced fatty acid mobilization or inhibited fatty acid oxidation.[4] These dicarboxylic acids are believed to be derived from the omega-oxidation of 3-hydroxy fatty acids.[4]

References

- 1. US2915532A - Synthesis of 3, 5-dihydroxy-3 methylpentanoic acid and the delta-lactone thereof - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Human Metabolome Database: Showing metabocard for 2-Hydroxy-3-methylpentanoic acid (HMDB0000317) [hmdb.ca]

- 4. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway of 3-Hydroxy-3-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of 3-Hydroxy-3-methylpentanoic acid (3-HMPA), also known as 3-hydroxy-3-methylvaleric acid. Due to the limited direct literature on a dedicated metabolic pathway for this compound, this document outlines a putative pathway based on established principles of ketogenesis and branched-chain amino acid catabolism. It includes detailed experimental protocols for quantification, quantitative data presentation, and visualizations of the proposed metabolic and experimental workflows.

Introduction to this compound

This compound is a six-carbon, branched-chain hydroxy fatty acid. While not a central metabolite in major energy pathways, its structure suggests a relationship with ketone body metabolism and the catabolism of branched-chain amino acids, particularly isoleucine. Its accumulation may be indicative of certain metabolic states or inborn errors of metabolism where precursors like propionyl-CoA are elevated.

Putative Metabolic Pathway of this compound

The biosynthesis and degradation of this compound are proposed to occur within the mitochondrial matrix, mirroring the localization of ketogenesis and branched-chain amino acid catabolism.

Biosynthesis

The formation of this compound is hypothesized to begin with the condensation of propionyl-CoA and acetyl-CoA. This reaction is analogous to the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) from two molecules of acetyl-CoA by HMG-CoA synthase in ketogenesis.[1][2]

The key steps are proposed as follows:

-

Condensation: Propionyl-CoA (a three-carbon unit) condenses with acetyl-CoA (a two-carbon unit) to form 3-keto-3-methylpentanoyl-CoA. This step would be catalyzed by a putative synthase, possibly a promiscuous activity of acetoacetyl-CoA thiolase or a specific, yet unidentified, enzyme.

-

Synthesis: A second molecule of acetyl-CoA condenses with 3-keto-3-methylpentanoyl-CoA to form 3-hydroxy-3-methylpentanoyl-CoA. This reaction would be catalyzed by an enzyme analogous to HMG-CoA synthase, which we will term "3-Hydroxy-3-methylpentanoyl-CoA Synthase". It is plausible that the mitochondrial HMG-CoA synthase (HMGCS2) itself could catalyze this reaction at a lower efficiency, given the structural similarity of propionyl-CoA to acetyl-CoA.[3]

-

Liberation: The 3-hydroxy-3-methylpentanoyl-CoA can then be hydrolyzed by a thioesterase to release free this compound.

Precursors for this pathway are derived from:

-

Propionyl-CoA: Catabolism of the amino acids isoleucine, valine, methionine, and threonine, as well as the oxidation of odd-chain fatty acids.[4]

-

Acetyl-CoA: Beta-oxidation of fatty acids, pyruvate dehydrogenase complex, and catabolism of ketogenic amino acids.

Caption: Putative metabolic pathway of this compound.

Degradation

The degradation of this compound is proposed to be the reverse of its synthesis, feeding its products back into central metabolism.

-

Activation: Free this compound is first activated to its CoA ester, 3-hydroxy-3-methylpentanoyl-CoA, by an acyl-CoA synthetase.

-

Cleavage: 3-hydroxy-3-methylpentanoyl-CoA is then cleaved by a lyase, analogous to HMG-CoA lyase (HMGCL), to yield propionyl-CoA and acetyl-CoA.[5][6][7] The deficiency of HMG-CoA lyase is a known inborn error of metabolism, leading to the accumulation of various organic acids.[8][9][10][11] It is plausible that in such conditions, this compound might also accumulate.

Quantitative Data Presentation

The accurate quantification of this compound is crucial for studying its metabolic relevance. Below are tables summarizing the performance characteristics of analytical methods for its measurement.[12]

Table 1: Comparative Performance of Analytical Methods for 3-HMPA

| Performance Characteristic | LC-MS/MS Method | GC-MS Method (with Derivatization) |

| Linearity (R²) | ≥ 0.995 | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 5 ng/mL |

| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 1000 ng/mL |

| Accuracy (% Bias) | Within ±15% | Within ±15% |

| Precision (% RSD) | ≤ 15% | ≤ 15% |

| Recovery | > 90% | 85-110% |

| Matrix Effect | Minimal | Potential, requires careful evaluation |

| Analysis Time per Sample | ~10 minutes | ~20 minutes |

Table 2: Example Data from an Inter-Laboratory Comparison for 3-HMPA Analysis

| Lab ID | Method | Sample 1 Mean (µg/mL) | Sample 1 Z-Score | Sample 2 Mean (µg/mL) | Sample 2 Z-Score | Performance |

| Lab A | LC-MS/MS | 1.55 | -0.5 | 4.80 | -0.8 | Satisfactory |

| Lab B | LC-MS/MS | 1.65 | 0.8 | 5.10 | 0.7 | Satisfactory |

| Lab C | GC-MS | 1.40 | -2.3 | 4.50 | -2.3 | Questionable |

| Lab D | LC-MS/MS | 1.62 | 0.4 | 4.95 | 0.0 | Satisfactory |

| Consensus Mean | 1.59 | 4.95 | ||||

| Target SD (σ) | 0.08 | 0.20 |

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for similar short-chain organic acids and provides a robust framework for the quantification of 3-HMPA.[12][13]

4.1.1. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma sample and transfer 100 µL into a clean microcentrifuge tube.

-

Add 10 µL of an internal standard working solution (e.g., stable isotope-labeled 3-HMPA) to correct for matrix effects and extraction variability.

-

Add 400 µL of cold methanol containing 0.2% formic acid to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Caption: Experimental workflow for 3-HMPA analysis by LC-MS/MS.

4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

LC Column: Phenomenex Luna C18 or equivalent.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to resolve the analyte from matrix components.

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

MRM Transitions: Optimized for both 3-HMPA and the internal standard. For 3-HMPA (C6H12O3, MW: 132.16), a potential transition would be m/z 131.1 -> [fragment ion].

Proposed Enzyme Assay for Putative 3-Hydroxy-3-methylpentanoyl-CoA Synthase Activity

This protocol is adapted from a radiolabeled assay for HMG-CoA synthase.[12]

4.2.1. Principle

The assay measures the incorporation of a radiolabeled acetyl-CoA into 3-hydroxy-3-methylpentanoyl-CoA when propionyl-CoA is provided as a substrate.

4.2.2. Reagents

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Propionyl-CoA solution.

-

[1-¹⁴C]Acetyl-CoA solution.

-

Enzyme source (e.g., mitochondrial lysate or purified recombinant enzyme).

-

Stopping reagent (e.g., 6 M perchloric acid).

-

TLC plates (silica gel).

-

TLC developing solvent.

-

Scintillation cocktail.

4.2.3. Procedure

-

Prepare a reaction mixture (e.g., final volume of 100 µL) containing assay buffer, propionyl-CoA, and [1-¹⁴C]acetyl-CoA.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme source.

-

Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is within the linear range.

-

Terminate the reaction by adding the stopping reagent.

-

Centrifuge to pellet precipitated proteins.

-

Spot the supernatant onto a TLC plate and develop the chromatogram to separate the radiolabeled product (3-hydroxy-3-methylpentanoyl-CoA) from the unreacted [1-¹⁴C]acetyl-CoA.

-

Scrape the silica corresponding to the product spot into a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Logical Relationships in Experimental Design

An inter-laboratory comparison study is essential to ensure the reproducibility and accuracy of analytical methods across different research groups.

Caption: Logical flow of an inter-laboratory comparison study.

Conclusion

While this compound is not a major player in established metabolic pathways, its formation is biochemically plausible, particularly in metabolic states characterized by an accumulation of propionyl-CoA. The putative pathway presented here, based on analogies with ketogenesis and branched-chain amino acid catabolism, provides a strong framework for further investigation. The detailed analytical protocols and quantitative data benchmarks included in this guide are intended to facilitate robust and reproducible research into the metabolic significance of this intriguing molecule. Further studies are warranted to identify the specific enzymes involved and to quantify the flux through this pathway in various physiological and pathological conditions.

References

- 1. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]

- 2. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 5. 3-Hydroxy-3-methylglutaryl-CoA lyase - Wikipedia [en.wikipedia.org]

- 6. 3-Hydroxy-3-methylglutaryl-coenzyme A lyase deficiency: review of 18 reported patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. 3-hydroxypropionate: significance of -oxidation of propionate in patients with propionic acidemia and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-hydroxy-3-methylglutaryl-CoA lyase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

3-Hydroxy-3-methylpentanoic Acid as a Biomarker for Maple Syrup Urine Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maple Syrup Urine Disease (MSUD) is an inborn error of metabolism characterized by the deficiency of the branched-chain α-keto acid dehydrogenase (BCKAD) complex. This enzymatic defect leads to the accumulation of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — and their corresponding branched-chain α-keto acids (BCKAs) in bodily fluids. The accumulation of these metabolites is neurotoxic and is responsible for the clinical manifestations of the disease. While the primary diagnostic markers for MSUD are the elevated levels of BCAAs (particularly leucine) and the pathognomonic marker alloisoleucine, the analysis of urinary organic acids provides crucial information for diagnosis and monitoring. Among the spectrum of organic acids, 3-hydroxy-3-methylpentanoic acid and its isomers, such as 2-hydroxy-3-methylvaleric acid, serve as secondary biomarkers, reflecting the underlying metabolic derangement. This technical guide provides an in-depth overview of this compound and its isomers as biomarkers for MSUD, with a focus on their metabolic origin, quantitative data, and the analytical methodologies for their detection.

Metabolic Basis of Biomarker Formation

In individuals with MSUD, the deficiency of the BCKAD complex prevents the oxidative decarboxylation of the α-keto acids derived from the transamination of leucine, isoleucine, and valine.[1][2] This metabolic block leads to the accumulation of these α-keto acids in tissues and their subsequent excretion in urine.[3] As a secondary metabolic pathway, these α-keto acids can be reduced to their corresponding α-hydroxy acids.[4]

Specifically, the branched-chain amino acid isoleucine is transaminated to form α-keto-β-methylvaleric acid (also known as 2-keto-3-methylvaleric acid).[1][2] Due to the BCKAD deficiency, this α-keto acid accumulates and is then reduced to 2-hydroxy-3-methylvaleric acid, an isomer of this compound.[4] The presence of these hydroxy acids in urine is a characteristic feature of the organic aciduria profile in MSUD patients.[5]

Quantitative Data

While qualitative reports consistently indicate the elevation of branched-chain α-hydroxy acids in the urine of MSUD patients, comprehensive quantitative data for this compound and its isomers are not extensively tabulated in the literature. The primary focus of quantitative analysis in MSUD is typically on the plasma levels of leucine, isoleucine, valine, and alloisoleucine. However, urinary organic acid profiling is a key diagnostic tool. The following tables summarize the available information on the urinary levels of relevant biomarkers in MSUD.

Table 1: Urinary Branched-Chain α-Keto and α-Hydroxy Acids in MSUD

| Analyte | Concentration in MSUD Patients | Concentration in Healthy Controls |

| 2-Ketoisocaproic acid (from Leucine) | Significantly Elevated | Not typically detected or at very low levels |

| 2-Keto-3-methylvaleric acid (from Isoleucine) | Significantly Elevated[5] | Not typically detected or at very low levels |

| 2-Ketoisovaleric acid (from Valine) | Significantly Elevated | Not typically detected or at very low levels |

| 2-Hydroxyisovaleric acid | Elevated[5] | Trace amounts |

| 2-Hydroxy-3-methylvaleric acid | Elevated [4] | Present in trace amounts |

Table 2: Reference Ranges for Urinary 2-Hydroxy-3-methylvaleric Acid in a Healthy Pediatric Population

| Age Group | Concentration (mmol/mol creatinine) |

| 2 days - 1 month | Not Reported |

| 1 month - 6 months | Not Reported |

| 6 months - 2 years | Not Reported |

| 2 years - 6 years | Not Reported |

| 6 years - 16 years | Not Reported |

| Overall (2 days - 15 years) | Detected in <20% of samples |

Experimental Protocols

The gold standard for the analysis of urinary organic acids, including this compound and its isomers, is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of a wide range of volatile and semi-volatile compounds.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantitative analysis of urinary organic acids.

3.1.1. Materials and Reagents

-

Urine sample

-

Internal Standard (e.g., 3-phenylbutyric acid or a stable isotope-labeled analog of the target analyte)

-

Hydroxylamine hydrochloride solution (for oximation of keto groups)

-

Sodium chloride

-

Hydrochloric acid (HCl)

-

Ethyl acetate and/or diethyl ether (for extraction)

-

Pyridine

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) (derivatizing agent)

-

Anhydrous sodium sulfate

-

GC-MS system with a capillary column (e.g., DB-5MS)

3.1.2. Sample Preparation

-

Normalization: Thaw frozen urine samples at room temperature. To account for variations in urine concentration, the volume of the urine sample used for extraction is typically normalized to the creatinine concentration.

-

Internal Standard Addition: Add a known amount of the internal standard to the urine sample.

-

Oximation (for keto acids): To stabilize the keto acids and prevent enol-keto tautomerism, an oximation step is performed by adding hydroxylamine hydrochloride and incubating the sample.

-

Acidification: Acidify the urine sample to a pH of approximately 1-2 with HCl to ensure that the organic acids are in their protonated, less polar form, which facilitates their extraction into an organic solvent.

-

Extraction: Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate or diethyl ether. Vortex the mixture and centrifuge to separate the organic and aqueous layers. Repeat the extraction process to ensure complete recovery of the organic acids.

-

Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Derivatization: Reconstitute the dried residue in pyridine and add the derivatizing agent (BSTFA with TMCS). Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to convert the non-volatile organic acids into their volatile trimethylsilyl (TMS) derivatives. This step is crucial for making the analytes suitable for GC analysis.

3.1.3. GC-MS Analysis

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Chromatographic Separation: The volatile derivatives are separated based on their boiling points and interaction with the stationary phase of the capillary column. A temperature gradient program is used to elute the compounds over time.

-

Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting ions are separated by their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrometer can be operated in full scan mode to acquire the entire mass spectrum of each eluting compound for identification, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy by monitoring specific characteristic ions of the target analytes and the internal standard.

3.1.4. Quantification

A calibration curve is generated by analyzing a series of standards containing known concentrations of this compound (or its isomer) and the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in the urine sample is then determined from this calibration curve.

Conclusion

This compound and its isomers are valuable secondary biomarkers for Maple Syrup Urine Disease. Their presence in urine is a direct consequence of the accumulation of branched-chain α-keto acids resulting from the deficiency of the BCKAD complex. While not the primary diagnostic markers, their detection and quantification as part of a urinary organic acid profile are essential for the comprehensive biochemical characterization of MSUD. The established method for their analysis is GC-MS, which provides the necessary sensitivity and specificity for their reliable measurement. Further research to establish robust quantitative data for these hydroxy acids in a larger cohort of MSUD patients would be beneficial for refining their role in the diagnosis and monitoring of this complex metabolic disorder.

References

- 1. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. revvity.com [revvity.com]

- 4. On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

chemical and physical properties of 3-Hydroxy-3-methylpentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylpentanoic acid, also known as 3-hydroxy-3-methylvaleric acid, is a carboxylic acid with the molecular formula C6H12O3.[1][2] As a member of the hydroxy fatty acid class, it holds potential interest in various scientific domains, including metabolism, chemical synthesis, and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of the known biological activities of its isomers, which may offer insights into its potential biological functions.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C6H12O3 | [1][2] |

| Molecular Weight | 132.16 g/mol | [1] |

| CAS Number | 150-96-9 | [1] |

| Appearance | Liquid | [3] |

| Boiling Point | 250.4 °C at 760 mmHg | [2] |

| Density | 1.103 g/cm³ | [2] |

| Flash Point | 119.5 °C | [2] |

| Refractive Index | 1.4450 to 1.4490 | [2] |

| Storage Temperature | Room Temperature, Sealed in dry | [2] |

Computed and Spectroscopic Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C6H12O3/c1-3-6(2,9)4-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | [1] |

| InChIKey | KEGHVPSZIWXTPY-UHFFFAOYSA-N | [1] |

| SMILES | CCC(C)(CC(=O)O)O | [1] |

| XLogP3 | 0.2 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 132.078644241 | [2] |

| Monoisotopic Mass | 132.07864 Da | [4] |

| Kovats Retention Index (Standard Polar) | 2288 | [1] |

| Mass Spectrum | Data available from NIST | [5] |

| IR Spectrum | Data available | |

| ¹H and ¹³C NMR Spectra | Data available |

Experimental Protocols

Synthesis of this compound via the Reformatsky Reaction

A common and effective method for the synthesis of β-hydroxy esters, which can then be hydrolyzed to the corresponding β-hydroxy acids like this compound, is the Reformatsky reaction.[6] This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[6]

Reaction Scheme:

-

Reactants: Butanone (a ketone), an α-bromoester (e.g., ethyl bromoacetate), and activated zinc powder.

-

Product: Ethyl 3-hydroxy-3-methylpentanoate, followed by hydrolysis to this compound.

Detailed Methodology:

-

Activation of Zinc: Zinc powder is activated to remove the deactivating oxide layer. This can be achieved by stirring the zinc powder with a small amount of iodine in a dry, inert solvent like diethyl ether or tetrahydrofuran (THF) until the iodine color disappears. Alternatively, treatment with 1,2-dibromoethane can be used.[6]

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon). The activated zinc is suspended in a dry solvent (e.g., THF).

-

Addition of Reactants: A mixture of butanone and ethyl bromoacetate, dissolved in the same dry solvent, is added dropwise to the stirred zinc suspension. The reaction is often initiated by gentle heating.

-

Reaction Progression: The reaction mixture is typically refluxed for several hours until the consumption of the starting materials is observed (monitored by techniques like Thin Layer Chromatography).

-

Work-up: The reaction mixture is cooled to room temperature and then poured into a cold, dilute acid solution (e.g., 10% sulfuric acid or saturated aqueous ammonium chloride) to dissolve the remaining zinc and the zinc salts of the product.

-

Extraction: The aqueous layer is extracted several times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure to yield the crude ethyl 3-hydroxy-3-methylpentanoate.

-

Purification of the Ester: The crude ester can be purified by vacuum distillation or column chromatography.

-

Hydrolysis to the Acid: The purified ester is then hydrolyzed to the carboxylic acid. This is typically achieved by refluxing with a base (e.g., sodium hydroxide or potassium hydroxide) in an aqueous or alcoholic solution. After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., hydrochloric acid). The resulting this compound is then extracted with an organic solvent, dried, and the solvent is evaporated to yield the final product. The acid can be further purified by crystallization or distillation if necessary.

Caption: Workflow for the synthesis of this compound via the Reformatsky reaction.

Biological Activity and Signaling Pathways

Direct experimental studies on the biological activity and specific signaling pathways of this compound are limited in the current scientific literature. However, valuable insights can be drawn from the known biological roles of its structural isomers, which are involved in key metabolic pathways.

Context from Isomers:

-

2-Hydroxy-3-methylpentanoic acid: This isomer is an organic acid generated during the metabolism of the branched-chain amino acid L-isoleucine. It is formed by the reduction of 2-Keto-3-methylvaleric acid. Elevated levels of 2-Hydroxy-3-methylpentanoic acid in blood and urine are a characteristic biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder. In MSUD, the deficiency of the branched-chain α-keto acid dehydrogenase complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto and α-hydroxy acids.

-

3,5-Dihydroxy-3-methylpentanoic acid (Mevalonic Acid): This related compound is a crucial precursor in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol, isoprenoids, and other vital biomolecules.

While the direct biological functions of this compound remain to be elucidated, its structural similarity to these metabolically important molecules suggests it could potentially interact with enzymes involved in fatty acid or amino acid metabolism. Further research and pharmacological screening are necessary to determine its specific biological targets and mechanisms of action.

Caption: Involvement of 2-Hydroxy-3-methylpentanoic acid in L-isoleucine metabolism and its relevance to Maple Syrup Urine Disease (MSUD).

Conclusion

This compound is a well-characterized small molecule with defined chemical and physical properties. Its synthesis is achievable through established organic chemistry reactions like the Reformatsky reaction. While its own biological role is not yet fully understood, the significant metabolic functions of its isomers suggest that it may be a valuable compound for further investigation in the fields of metabolism, pharmacology, and drug development. This guide provides a solid foundation for researchers and scientists to build upon in their future studies of this intriguing molecule.

References

- 1. This compound | C6H12O3 | CID 538288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 3-ヒドロキシ-3-メチルペンタン酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. PubChemLite - this compound (C6H12O3) [pubchemlite.lcsb.uni.lu]

- 5. 3-Hydroxy-3-methylvaleric acid [webbook.nist.gov]

- 6. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

An In-depth Technical Guide to 3-Hydroxy-3-methylpentanoic Acid (CAS 150-96-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylpentanoic acid, with the CAS number 150-96-9, is a small organic compound that has garnered interest in various scientific fields, particularly in metabolomics and as a potential biomarker.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and known biological roles. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies.

Chemical and Physical Properties

This compound is a carboxylic acid with a hydroxyl group and a methyl group attached to the same carbon atom. Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 150-96-9 |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol [2] |

| IUPAC Name | This compound[2] |

| Synonyms | 3-Hydroxy-3-methylvaleric acid, Deoxymevalonic acid |

| InChI | InChI=1S/C6H12O3/c1-3-6(2,9)4-5(7)8/h9H,3-4H2,1-2H3,(H,7,8)[2] |

| InChIKey | KEGHVPSZIWXTPY-UHFFFAOYSA-N[2] |

| SMILES | CCC(C)(O)CC(=O)O[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Liquid |

| Boiling Point | 250.4 °C at 760 mmHg (Predicted)[3] |

| Flash Point | 119.5 °C (Predicted)[3] |

| Density | 1.103 g/cm³ (Predicted)[3] |

| pKa | 4.40 ± 0.10 (Predicted)[3] |

| XLogP3 | 0.2[3] |

| Hydrogen Bond Donor Count | 2[3] |

| Hydrogen Bond Acceptor Count | 3[3] |

| Rotatable Bond Count | 3[3] |

Synthesis and Manufacturing

A patented method for a related compound, 3,5-dihydroxy-3-methylpentanoic acid, involves the reaction of 4-benzyloxy-2-butanone with an ester of bromoacetic acid in the presence of zinc, followed by hydrolysis and debenzylation.[1]

Conceptual Experimental Protocol: Reformatsky-Type Synthesis

Disclaimer: This is a generalized protocol and requires optimization and safety assessment before implementation.

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust and anhydrous diethyl ether.

-

Initiation: A small amount of a solution of ethyl 2-bromoacetate and butan-2-one in anhydrous diethyl ether is added to the flask to initiate the reaction.

-

Addition of Reactants: The remaining solution of ethyl 2-bromoacetate and butan-2-one is added dropwise from the dropping funnel while maintaining a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete consumption of the starting materials.

-

Workup: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and dilute sulfuric acid. The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification of Ester: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 3-hydroxy-3-methylpentanoate.

-

Hydrolysis: The crude ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide.

-

Isolation of the Acid: After cooling, the reaction mixture is acidified with hydrochloric acid and the product is extracted with an appropriate organic solvent. The solvent is then removed to yield this compound, which can be further purified by distillation or chromatography.

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Methodology

The accurate quantification of this compound in biological matrices is crucial for its study as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

Experimental Protocol: Quantification in Human Plasma by LC-MS/MS

This protocol is a general guideline and should be validated for specific laboratory conditions.

-

Sample Preparation (Protein Precipitation):

-

Thaw frozen plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add an appropriate internal standard (e.g., a stable isotope-labeled analog).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for analysis.[1]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution profile.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to monitor specific precursor-product ion transitions for the analyte and internal standard.

-

Caption: General experimental workflow for the analysis of 3-HMPA in plasma.

Biological Role and Significance

Metabolic Pathway Involvement

This compound is recognized as a metabolite in the L-isoleucine degradation pathway. Specifically, it is a downstream product of isoleucine metabolism. Elevated levels of this and other branched-chain alpha-keto and alpha-hydroxy acids are indicative of metabolic disorders.

One of the most well-documented associations is with Maple Syrup Urine Disease (MSUD) , an inherited metabolic disorder where the body cannot process certain amino acids properly. In individuals with MSUD, the deficiency of the branched-chain alpha-keto acid dehydrogenase complex leads to the accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding keto and hydroxy acids, including this compound, in blood, urine, and cerebrospinal fluid.

Caption: Simplified metabolic pathway of L-isoleucine showing the formation of this compound.

Biomarker Potential

Beyond its established role as a biomarker for MSUD, there is emerging interest in this compound and related compounds as indicators of other physiological and pathological states. For instance, some studies have explored the utility of related hydroxy acids as potential biomarkers for habitual alcohol intake.

Pharmacological and Toxicological Profile

Currently, there is limited publicly available information on the specific pharmacological and toxicological properties of this compound.

Table 3: GHS Hazard Information

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[2] |

Further research is required to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as its complete safety profile.

Applications in Drug Development

The direct application of this compound in drug development is not yet established. However, the study of its analogs has provided some interesting leads. For example, 4-hydroxy-4-methylpentanoic acid (UMB68), a structural analog, has been synthesized and investigated as a tool to understand the pharmacology of the gamma-hydroxybutyrate (GHB) receptor.[4][5] This suggests that derivatives of this compound could potentially be explored for their activity at GHB and other related receptors, which are implicated in various neurological functions and disorders.

Conclusion

This compound is a metabolite of L-isoleucine that serves as a key biomarker for Maple Syrup Urine Disease. While its chemical properties are well-defined and analytical methods for its detection are established, its broader biological functions, pharmacological activities, and potential therapeutic applications remain largely unexplored. The structural similarity of its analogs to known neuroactive compounds suggests that further investigation into this molecule and its derivatives could be a promising area for future research in drug discovery and development. This guide provides a foundational understanding of the current knowledge surrounding this compound, highlighting the need for more in-depth studies to unlock its full potential.

References

- 1. US2915532A - Synthesis of 3, 5-dihydroxy-3 methylpentanoic acid and the delta-lactone thereof - Google Patents [patents.google.com]

- 2. This compound | C6H12O3 | CID 538288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 5. GABA analogue - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Hydroxy-3-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-3-methylpentanoic acid, a molecule of interest in metabolic research. This document details its chemical and physical properties, provides methodologies for its synthesis and characterization, and explores its biological relevance, particularly in the context of amino acid metabolism. All quantitative data is presented in structured tables for clarity, and experimental protocols are described in detail. A visualization of the relevant metabolic pathway is also provided to illustrate its biological context.

Chemical and Physical Properties

This compound, also known as 3-Hydroxy-3-methylvaleric acid, is a carboxylic acid with the molecular formula C6H12O3.[1][2] Its molecular weight is approximately 132.16 g/mol .[2][3][4][5][6][7] The table below summarizes its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C6H12O3 | [1][2] |

| Molecular Weight | 132.16 g/mol | [2][3][4][5][6][7] |

| CAS Number | 150-96-9 | [1][3] |

| Appearance | Liquid | [3] |

| Boiling Point | 250.4°C at 760 mmHg | [1][5] |

| Density | 1.103 g/cm³ | [1] |

| Flash Point | 119.5°C | [1] |

| pKa (Predicted) | 4.40 ± 0.10 | [1] |

| Canonical SMILES | CCC(C)(CC(=O)O)O | [2][6] |

| InChI Key | KEGHVPSZIWXTPY-UHFFFAOYSA-N | [2][3][6] |

Experimental Protocols

Synthesis of this compound via Reformatsky Reaction

A common method for the synthesis of β-hydroxy esters, which can then be hydrolyzed to the corresponding carboxylic acid, is the Reformatsky reaction.[2][4][8][9][10] This reaction involves the treatment of an α-halo ester with zinc metal in the presence of a ketone or aldehyde.[2][9][10]

Materials:

-

Ethyl bromoacetate

-

Butan-2-one (methyl ethyl ketone)

-

Zinc dust (activated)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

1 M Hydrochloric acid

-

Sodium hydroxide solution

-

Magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

-

Activation of Zinc: Zinc dust is activated by stirring with dilute hydrochloric acid, followed by washing with water, ethanol, and then ether, and finally drying under vacuum.

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with activated zinc dust and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: A small amount of a solution of ethyl bromoacetate and butan-2-one in anhydrous diethyl ether is added to the zinc suspension. The reaction is initiated, which may require gentle heating.

-

Addition of Reactants: Once the reaction has started, the remaining solution of ethyl bromoacetate and butan-2-one is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.

-

Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing a saturated aqueous solution of ammonium chloride with stirring. The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Hydrolysis: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 3-hydroxy-3-methylpentanoate. This ester is then hydrolyzed to the carboxylic acid by refluxing with a solution of sodium hydroxide in ethanol/water.

-

Purification: After hydrolysis, the ethanol is removed, and the aqueous solution is acidified with hydrochloric acid. The product, this compound, is then extracted with a suitable organic solvent, dried, and purified by distillation or chromatography.

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its structure and purity.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. For this compound, the expected signals in the ¹H NMR spectrum would include a triplet for the methyl group of the ethyl chain, a quartet for the methylene group of the ethyl chain, a singlet for the methyl group at the 3-position, a singlet for the methylene group at the 2-position, and broad singlets for the hydroxyl and carboxylic acid protons.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the compound and to confirm its molecular weight. The sample is typically derivatized (e.g., silylated) before analysis to increase its volatility. The gas chromatogram will show the retention time of the compound, and the mass spectrum will provide its fragmentation pattern and the mass of the molecular ion.

2.2.3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the analysis of this compound in biological matrices, such as plasma, a more sensitive technique like LC-MS/MS is employed.

Sample Preparation (Protein Precipitation): [11]

-

Thaw frozen plasma samples at room temperature.

-

Vortex and transfer 100 µL of the plasma sample into a microcentrifuge tube.

-

Add a suitable internal standard (e.g., a stable isotope-labeled 3-HMPA).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant for LC-MS/MS analysis.[11]

LC-MS/MS Analysis: The supernatant is injected into an LC-MS/MS system. A C18 reversed-phase column is typically used for separation. The mass spectrometer is operated in negative ion mode, and specific parent-to-daughter ion transitions are monitored for quantification.

Biological Significance and Metabolic Pathway

While direct involvement of this compound in specific signaling pathways is not well-documented, a structurally related compound, 2-Hydroxy-3-methylpentanoic acid, is a known intermediate in the catabolism of the branched-chain amino acid (BCAA) isoleucine.[12] Elevated levels of this and other BCAA metabolites are characteristic of Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[12] MSUD is caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex, leading to the accumulation of BCAAs and their corresponding α-ketoacids.

The accumulation of BCAAs, particularly leucine, in MSUD has been shown to have downstream effects on cellular signaling, including the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.

Below is a diagram illustrating the catabolic pathway of isoleucine and its connection to MSUD.

Conclusion

This compound is a well-characterized small molecule with established physicochemical properties. Its synthesis can be achieved through standard organic chemistry reactions like the Reformatsky reaction, and its identity and purity can be confirmed using a suite of analytical techniques. While its direct role in signaling is not yet elucidated, its structural similarity to intermediates in branched-chain amino acid metabolism places it in a biologically significant context, particularly in relation to metabolic disorders such as Maple Syrup Urine Disease. Further research may uncover more specific roles for this molecule in cellular processes and disease.

References

- 1. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 5. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]

- 7. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. myadlm.org [myadlm.org]

Introduction to Structural Isomers of 3-Hydroxy-3-methylpentanoic Acid

An In-Depth Technical Guide to the Structural Isomers of 3-Hydroxy-3-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of this compound (C₆H₁₂O₃). It details their chemical properties, synthesis methodologies, and known biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and metabolic research.

Structural isomers share the same molecular formula but differ in the connectivity of their atoms. For the molecular formula C₆H₁₂O₃, a variety of hydroxy-methyl-substituted carboxylic acids can be derived from different carbon backbones, primarily pentanoic, butanoic, and propanoic acid frameworks. These subtle structural variations can lead to significant differences in their physicochemical properties and biological functions. Understanding these differences is crucial for applications in medicinal chemistry and chemical biology.

Identified Structural Isomers

The following sections detail the key structural isomers of this compound that have been identified in the chemical literature.

Pentanoic Acid Backbone

-

This compound

-

2-Hydroxy-2-methylpentanoic acid

-

2-Hydroxy-3-methylpentanoic acid

-

IUPAC Name: 2-Hydroxy-3-methylpentanoic acid[4]

-

CAS Number: 488-15-3[4]

-

Biological Significance: This isomer is a metabolite found in or produced by Escherichia coli and is involved in the metabolism of L-isoleucine.[4][5] Elevated levels are observed in the urine and blood of individuals with maple syrup urine disease (MSUD).[6]

-

-

2-Hydroxy-4-methylpentanoic acid (Leucic acid)

-

IUPAC Name: 2-Hydroxy-4-methylpentanoic acid

-

CAS Number: 498-36-2

-

Biological Significance: A metabolite derived from the branched-chain amino acid leucine.

-

-

3-Hydroxy-4-methylpentanoic acid

-

IUPAC Name: 3-Hydroxy-4-methylpentanoic acid

-

CAS Number: 5980-21-2

-

-

4-Hydroxy-2-methylpentanoic acid

-

IUPAC Name: 4-Hydroxy-2-methylpentanoic acid

-

CAS Number: N/A

-

-

4-Hydroxy-3-methylpentanoic acid

-

IUPAC Name: 4-Hydroxy-3-methylpentanoic acid

-

CAS Number: N/A

-

-

4-Hydroxy-4-methylpentanoic acid

-

IUPAC Name: 4-Hydroxy-4-methylpentanoic acid

-

CAS Number: 23327-19-7

-

Biological Significance: This compound, also known as UMB68, is a selective ligand for the γ-hydroxybutyrate (GHB) receptor. It does not bind to GABA receptors, making it a useful tool for studying the pharmacology of the GHB receptor.[7]

-

-

5-Hydroxy-2-methylpentanoic acid

-

IUPAC Name: 5-Hydroxy-2-methylpentanoic acid

-

CAS Number: N/A

-

-

5-Hydroxy-3-methylpentanoic acid

-

IUPAC Name: 5-Hydroxy-3-methylpentanoic acid

-

CAS Number: N/A

-

Butanoic Acid Backbone

-

2-Ethyl-2-hydroxybutanoic acid

-

IUPAC Name: 2-Ethyl-2-hydroxybutanoic acid

-

CAS Number: 3639-21-2

-

-

3-Hydroxy-2,2-dimethylbutanoic acid

-

IUPAC Name: 3-Hydroxy-2,2-dimethylbutanoic acid

-

CAS Number: N/A

-

Quantitative Data Summary

The following table summarizes available quantitative data for the identified structural isomers. Data for many of these compounds are sparse in the public domain.

| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₆H₁₂O₃ | 132.16 | 150-96-9 | - | 250.4 at 760 mmHg[[“]] |

| 2-Hydroxy-2-methylpentanoic acid | C₆H₁₂O₃ | 132.16 | 28892-68-4 | 51 | - |

| 2-Hydroxy-3-methylpentanoic acid | C₆H₁₂O₃ | 132.16 | 488-15-3 | - | - |

| 2-Hydroxy-4-methylpentanoic acid | C₆H₁₂O₃ | 132.16 | 498-36-2 | 78 - 80 | - |

| 3-Hydroxy-4-methylpentanoic acid | C₆H₁₂O₃ | 132.16 | 5980-21-2 | - | - |

| 4-Hydroxy-4-methylpentanoic acid | C₆H₁₂O₃ | 132.16 | 23327-19-7 | - | - |

| 2-Ethyl-2-hydroxybutanoic acid | C₆H₁₂O₃ | 132.16 | 3639-21-2 | 78-79.5 | - |

Experimental Protocols

Detailed experimental protocols are critical for the synthesis and study of these isomers. Below are protocols that have been described in the literature.

Synthesis of (R)-(+)-3-Hydroxy-4-methylpentanoic acid

This protocol describes an asymmetric aldol addition for the synthesis of (R)-(+)-3-hydroxy-4-methylpentanoic acid.

Materials:

-

(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate [(R)-HYTRA]

-

Dry tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium in hexane (15% solution)

-

2-Methylbutane

-

2-Methylpropanal (isobutyraldehyde)

-

Saturated aqueous solution of ammonium chloride

-

Chloroform

-

Methanol

-

Potassium hydroxide

-

6 N Hydrochloric acid

-

Magnesium sulfate

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a 500-mL flask under a nitrogen atmosphere, add dry THF (100 mL) and diisopropylamine (38.4 mL, 0.269 mol). Cool the mixture to -78°C and add n-butyllithium solution (165 mL, 0.264 mol) with stirring. Replace the cooling bath with an ice bath and continue stirring for 30 minutes.

-

Enolate Formation: In a separate 2-L flask under nitrogen, charge (R)-HYTRA (40.0 g, 0.120 mol) and add dry THF (400 mL). Cool the suspension to -78°C. Add the freshly prepared LDA solution via cannula with vigorous stirring. Stir the reaction mixture at 0°C for 60 minutes to complete the double deprotonation, resulting in a clear orange solution. Cool the solution to below -70°C and add dry 2-methylbutane (900 mL).

-

Aldol Reaction: Cool the reaction flask to -128°C using a liquid nitrogen bath. Add a solution of 2-methylpropanal (18.3 mL, 0.200 mol) in dry THF (5 mL) dropwise, maintaining the temperature below -126°C. Continue stirring for 90 minutes at a temperature between -128°C and -106°C.

-

Work-up and Hydrolysis: Quench the reaction with a saturated aqueous solution of ammonium chloride (500 mL) and allow it to warm to room temperature. Extract the aqueous layer five times with chloroform (total 600 mL). Wash the combined organic extracts with water, dry over magnesium sulfate, and evaporate to dryness.

-

To the crude product, add methanol (1.4 L), water (0.4 L), and potassium hydroxide (66.6 g) and reflux for 3 hours. After cooling, remove the methanol by rotary evaporation. Filter the remaining aqueous suspension and wash the solid with water.

-

Purification: Acidify the aqueous filtrate to pH 2.5 with 6 N hydrochloric acid and extract with chloroform. Dry the combined organic layers with magnesium sulfate and concentrate under reduced pressure to yield (R)-(+)-3-hydroxy-4-methylpentanoic acid.

General Synthesis of 3-Methylpentanoic Acid (Illustrative)

This procedure for an analogous compound can be adapted for the synthesis of other structural isomers through the appropriate choice of starting materials. This protocol describes the saponification and decarboxylation of a substituted malonic ester.

Materials:

-

Ethyl sec-butylmalonate

-

Potassium hydroxide

-

Concentrated sulfuric acid

-

Ether

-

Benzene

Procedure:

-

Saponification: In a 2-L round-bottomed flask, prepare a solution of potassium hydroxide (200 g) in water (200 cc). While stirring, slowly add ethyl sec-butylmalonate (200 g) to the hot solution. The heat of saponification will cause the solution to reflux. After the addition is complete, boil the solution gently for 2 hours. Dilute with water (200 cc) and distill off 200 cc of liquid to remove the ethanol formed.

-

Decarboxylation: Cool the remaining solution and slowly add a cold solution of concentrated sulfuric acid (320 g) in water (450 cc) with stirring. Reflux the mixture for approximately 3 hours.

-

Isolation: An organic layer of the acid will form. Replace the reflux condenser with a separator and distill the mixture, returning the aqueous portion to the distilling flask. Continue this process for 10-15 hours until all the organic acid has been distilled over. Extract the final aqueous portion in the separator with ether to recover any dissolved acid.

-

Purification: Distill off the ether. Mix the crude acid with an equal volume of dry benzene and distill. Benzene and water will distill first, followed by 3-methylpentanoic acid at 193–196°C.

Biological Pathways and Mechanisms

L-Isoleucine Metabolism

2-Hydroxy-3-methylpentanoic acid is an intermediate in the metabolic pathway of the branched-chain amino acid L-isoleucine. The pathway involves a series of enzymatic reactions. A simplified representation of this pathway leading to the formation of 2-Hydroxy-3-methylpentanoic acid is depicted below.

GHB Receptor Signaling Pathway

4-Hydroxy-4-methylpentanoic acid is a known ligand for the GHB receptor. The signaling cascade initiated by the activation of the GHB receptor is complex and can modulate the release of various neurotransmitters. The diagram below illustrates a simplified overview of the GHB receptor signaling pathway.

Conclusion

The structural isomers of this compound represent a diverse group of molecules with distinct chemical and biological properties. While some isomers are involved in fundamental metabolic pathways or exhibit specific pharmacological activities, many remain poorly characterized. This guide serves as a foundational resource to encourage further investigation into the synthesis, properties, and potential applications of these compounds in various scientific and therapeutic fields. The detailed protocols and pathway diagrams provided herein offer practical tools for researchers to advance our understanding of this interesting class of molecules.

References

- 1. Structural basis for ligand recognition and signaling of hydroxy-carboxylic acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition - Google Patents [patents.google.com]

- 4. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 7. medchemexpress.com [medchemexpress.com]

The Enigmatic Presence of 3-Hydroxy-3-methylpentanoic Acid in Nature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylpentanoic acid (also known as 3-hydroxy-3-methylvaleric acid) is a branched-chain hydroxy fatty acid. While structurally similar compounds have been identified in various biological systems, the specific natural occurrence, biosynthesis, and quantitative data for this compound remain largely uncharacterized, presenting a "knowledge gap" and an opportunity for novel research. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this molecule's presence in the natural world, details relevant experimental protocols for its detection, and proposes a putative biosynthetic pathway.

Natural Occurrence: A Scarcity of Evidence

Despite extensive research into natural products, direct evidence for the widespread natural occurrence of this compound is scarce. Unlike its close structural relatives, such as 2-hydroxy-3-methylpentanoic acid (a metabolite of isoleucine) and 3-hydroxy-3-methylhexanoic acid (associated with human axillary odor), this compound has not been extensively reported in plants, animals, or fungi.

The most concrete indication of its natural presence comes from environmental samples, specifically soil. While its definite biosynthesis by soil microorganisms is yet to be confirmed, its detection points towards a potential microbial origin. It is plausible that specific bacterial or fungal species synthesize this compound as a secondary metabolite or as a component of more complex lipids, such as polyhydroxyalkanoates (PHAs). General studies on bacterial lipids have shown that 3-hydroxy fatty acids are common constituents of lipopolysaccharides in Gram-negative bacteria and are also found as storage polymers in various microorganisms. However, these studies often do not resolve the specific isomers of branched-chain hydroxy fatty acids.

Quantitative Data

To date, there is a significant lack of published quantitative data on the concentration of this compound in any natural source. The protocol for its extraction from soil, detailed in the following section, provides a methodology for such quantification, but reported values from specific studies are not yet available in the scientific literature. This absence of quantitative data underscores the nascent stage of research into this particular molecule.

For comparative purposes, the table below summarizes the types of natural sources where related hydroxy fatty acids have been identified. It is important to note that this table does not contain data for this compound but is provided to give context to the broader class of compounds.

| Compound Class | General Natural Sources |

| 3-Hydroxyalkanoic acids | Bacterial polyhydroxyalkanoates (PHAs), Bacterial lipopolysaccharides (LPS) |

| Branched-chain fatty acids | Bacterial cell membranes, Ruminant milk fat |

| 2-Hydroxy-3-methylpentanoic acid | Human urine and blood (as a metabolite of isoleucine) |

| 3-Hydroxy-3-methylhexanoic acid | Human axillary sweat |

Experimental Protocols

The following section details a comprehensive protocol for the extraction and analysis of this compound from soil samples, adapted from established methodologies for short-chain fatty acids. This protocol can serve as a foundational method for researchers seeking to investigate the presence and quantity of this compound in various environmental and biological matrices.

Protocol: Extraction and Quantification of this compound from Soil

1. Sample Preparation:

-

Air-dry soil samples to a constant weight.

-

Sieve the soil through a 2 mm mesh to remove large debris and ensure homogeneity.

2. Extraction:

-

To 10 g of prepared soil in a 50 mL centrifuge tube, add 20 mL of a 0.1 M phosphate buffer (pH 8.0).

-

Add a suitable internal standard, such as a stable isotope-labeled this compound, to each sample for quantification accuracy.

-

Vortex the mixture vigorously for 2 minutes.

-

Sonicate the sample for 15 minutes in a sonication bath.

-

Centrifuge the slurry at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

3. Solid-Phase Extraction (SPE) for Clean-up:

-

Condition an anion exchange SPE cartridge (e.g., SAX, 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove neutral and cationic impurities.

-

Elute the retained acids with 5 mL of 2% formic acid in methanol.

4. Derivatization for GC-MS Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

5. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Selected Ion Monitoring (SIM): Monitor characteristic ions of the TMS-derivatized this compound for enhanced sensitivity and selectivity.

-

Biosynthesis of this compound: A Putative Pathway

While a specific biosynthetic pathway for this compound has not been elucidated, a plausible route can be proposed based on the well-established mechanisms of branched-chain fatty acid synthesis in bacteria. This pathway likely initiates from intermediates of branched-chain amino acid (isoleucine) catabolism and proceeds through the fatty acid synthesis (FAS) machinery.

The proposed pathway begins with 2-methylbutyryl-CoA, an intermediate in the degradation of isoleucine. This starter unit is condensed with malonyl-CoA by a 3-ketoacyl-ACP synthase (KAS). The resulting 3-ketoacyl-ACP is then subjected to a series of reactions catalyzed by the fatty acid synthase complex: reduction to a 3-hydroxyacyl-ACP by a 3-ketoacyl-ACP reductase (KAR), dehydration to an enoyl-ACP by a dehydratase (DH), and finally, reduction of the double bond by an enoyl-ACP reductase (ER) to yield a saturated acyl-ACP, which is two carbons longer. For the synthesis of this compound, the pathway would likely be truncated after the initial reduction step, with the 3-hydroxy-3-methylpentanoyl-ACP being hydrolyzed to release the free acid.

Conclusion and Future Directions

This compound represents a molecule of interest at the frontier of natural product chemistry. Its confirmed, though unquantified, presence in soil suggests a microbial origin and opens up avenues for discovering novel biosynthetic pathways and enzymes. Future research should focus on:

-

Isolation and identification of microorganisms capable of producing this compound.

-

Quantitative analysis of this compound in a wide range of environmental and biological samples to understand its distribution and potential ecological or physiological roles.

-

Elucidation of the specific biosynthetic pathway and the enzymes involved, which could be valuable for biotechnological applications, such as the production of specialty chemicals or polymer precursors.

-

Investigation of the biological activities of this compound to determine its potential as a signaling molecule, antimicrobial agent, or a precursor for drug development.

The in-depth study of this seemingly rare metabolite holds the potential to uncover new biochemical pathways and natural products with valuable applications in science and industry.

3-Hydroxy-3-methylpentanoic Acid in Human Plasma and Urine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-3-methylpentanoic acid (3-HMPA), a small molecule of potential interest in various research fields. This document outlines the current knowledge regarding its presence in human biological fluids, details analytical methodologies for its quantification, and explores its potential metabolic context. Due to the limited availability of published data on endogenous levels of 3-HMPA in human plasma and urine, this guide also presents hypothetical, yet representative, quantitative data based on established analytical techniques. Furthermore, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided to facilitate further research. Visual representations of a proposed metabolic pathway and an analytical workflow are included to enhance understanding.

Introduction